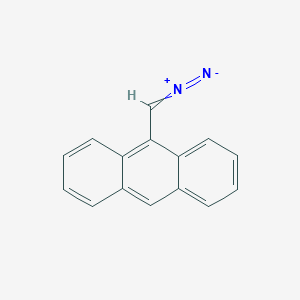
9-Anthryldiazomethan
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
9-Anthryldiazomethan wird aufgrund seiner fluoreszierenden Eigenschaften in der wissenschaftlichen Forschung weit verbreitet eingesetzt. Zu seinen wichtigsten Anwendungen gehören:
Industrie: Anwendung in der quantitativen Analyse von Triterpensäuren in pflanzlichen Arzneimitteln.
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Fähigkeit, Carbonsäuren zu derivatisieren, wobei fluoreszierende 9-Anthrylmethylesterderivate gebildet werden. Diese Derivatisierung erhöht die Nachweisgrenze der Verbindungen bei der Analyse mittels HPLC. Die molekularen Zielstrukturen sind in erster Linie Carbonsäuren, und der Weg beinhaltet die Bildung einer stabilen Esterbindung.
Ähnliche Verbindungen:
- 9-(Diazomethyl)anthracen
- Diazomethan-Derivate
Vergleich: this compound ist aufgrund seiner starken fluoreszierenden Eigenschaften einzigartig, was es sehr effektiv für den Nachweis und die Analyse von Carbonsäuren und deren Derivaten macht. Im Vergleich zu anderen Diazomethan-Derivaten bietet es eine verbesserte Empfindlichkeit und Spezifität bei fluoreszenzbasierten Nachweismethoden .
Wirkmechanismus
Target of Action
9-Anthryldiazomethane (ADAM) is primarily used as a fluorescent labeling reagent . Its primary targets are various types of acids , including fatty acids , amino acids , bile acids , steroid acids , and prostaglandins . These acids play crucial roles in various biological processes, such as energy production, protein synthesis, bile production, hormone synthesis, and inflammation regulation, respectively.
Mode of Action
ADAM interacts with its targets (the acids) through a process known as derivatization . In this process, ADAM reacts with the carboxyl functional group of these acids under mild conditions at room temperature . This reaction results in the formation of fluorescent derivatives that can be detected using techniques like liquid chromatography .
Biochemical Pathways
The exact biochemical pathways affected by ADAM are dependent on the specific acids it interacts with. For instance, when ADAM interacts with fatty acids, it could potentially affect pathways related to lipid metabolism . Similarly, interaction with amino acids could influence protein synthesis pathways . The primary role of adam in these pathways is as adetection and measurement tool , rather than as a direct influencer or regulator .
Result of Action
The primary result of ADAM’s action is the creation of fluorescent derivatives of the targeted acids . These derivatives can be detected and measured using fluorescence detection techniques, allowing for the quantification of the targeted acids in a sample . This can be particularly useful in research and analytical settings, where accurate measurement of these acids is necessary .
Action Environment
The action of ADAM is influenced by several environmental factors. For instance, the derivatization reaction occurs at room temperature . Additionally, the stability of ADAM may be affected by storage conditions. It’s recommended to store ADAM at -20°C, away from moisture and light, to prevent decomposition . Furthermore, the solvent used (e.g., DMSO) can significantly impact the solubility of ADAM .
Biochemische Analyse
Biochemical Properties
9-Anthryldiazomethane plays a significant role in biochemical reactions. It is used as a fluorescent labeling reagent, particularly for the detection of fatty acids and their derivatives . The nature of its interactions with enzymes, proteins, and other biomolecules is primarily through the process of derivatization .
Cellular Effects
Its role as a fluorescent labeling reagent suggests that it could potentially influence cell function by enabling the detection and tracking of specific biomolecules within the cell .
Molecular Mechanism
The molecular mechanism of 9-Anthryldiazomethane primarily involves its ability to derivatize biomolecules, making them detectable via fluorescence . This process does not typically involve direct binding interactions with biomolecules, enzyme inhibition or activation, or changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the fluorescent reagent 9-Anthryldiazomethane may decompose during storage .
Metabolic Pathways
Given its use as a fluorescent labeling reagent, it may be involved in the metabolic pathways of the biomolecules it is used to label .
Transport and Distribution
Given its use as a fluorescent labeling reagent, it may be distributed wherever the biomolecules it labels are located .
Subcellular Localization
Given its use as a fluorescent labeling reagent, it may be localized wherever the biomolecules it labels are located .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 9-Anthryldiazomethane typically involves the oxidation of 9-anthraldehyde hydrazone with an organic oxidant such as N-chlorosuccinimide in an organic solvent like ethyl acetate. The reaction is carried out at room temperature, and the resulting mixture is directly used as the reagent solution for derivatization .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the preparation method described above can be scaled up for industrial applications. The key steps involve the synthesis of 9-anthraldehyde hydrazone, followed by its oxidation to produce 9-Anthryldiazomethane.
Analyse Chemischer Reaktionen
Reaktionstypen: 9-Anthryldiazomethan durchläuft in erster Linie Derivatisierungsreaktionen mit Carbonsäuren, wobei fluoreszierende 9-Anthrylmethylesterderivate gebildet werden. Diese Reaktion erhöht die Nachweisgrenze der Verbindungen bei der Analyse mittels Hochleistungsflüssigkeitschromatographie (HPLC).
Häufige Reagenzien und Bedingungen:
Reagenzien: N-Chlorsuccinimid, Ethylacetat, 9-Anthraldehydhydrazon.
Bedingungen: Raumtemperatur, organische Lösungsmittelumgebung.
Hauptprodukte: Die Hauptprodukte, die aus der Reaktion von this compound mit Carbonsäuren entstehen, sind 9-Anthrylmethylesterderivate.
Vergleich Mit ähnlichen Verbindungen
- 9-(Diazomethyl)anthracene
- Diazomethane derivatives
Comparison: 9-Anthryldiazomethane is unique due to its strong fluorescent properties, making it highly effective for detecting and analyzing carboxylic acids and their derivatives. Compared to other diazomethane derivatives, it offers enhanced sensitivity and specificity in fluorescence-based detection methods .
Eigenschaften
IUPAC Name |
9-(diazomethyl)anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2/c16-17-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDVOJKRZBNPFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40146219 | |
| Record name | 9-Diazomethylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40146219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10401-59-9 | |
| Record name | 9-Diazomethylanthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010401599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Diazomethylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40146219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Anthryldiazomethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 9-anthryldiazomethane interact with its target molecules?
A1: 9-anthryldiazomethane functions as a fluorescent labeling reagent for carboxylic acids. It reacts with the carboxyl group (-COOH) of target molecules through esterification, forming a stable ester bond. This reaction occurs at room temperature and generally doesn't require a catalyst. [, , , , , , , , , ]
Q2: What are the downstream effects of labeling a molecule with 9-anthryldiazomethane?
A2: The primary effect is the introduction of a fluorescent anthracene moiety to the target molecule. This allows for highly sensitive detection and quantification using fluorescence-based techniques, especially High-Performance Liquid Chromatography (HPLC) with fluorescence detection. [, , , , , , , , , ]
Q3: What is the molecular formula and weight of 9-anthryldiazomethane?
A3: The molecular formula is C15H10N2 and the molecular weight is 222.25 g/mol.
Q4: Is there any spectroscopic data available for 9-anthryldiazomethane?
A4: While the provided papers do not detail specific spectroscopic data, researchers commonly employ techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to characterize 9-anthryldiazomethane and its derivatives.
Q5: Can you elaborate on the performance and applications of 9-anthryldiazomethane under various conditions?
A6: 9-anthryldiazomethane demonstrates versatility across a range of conditions, successfully derivatizing fatty acids, prostaglandins, and even N-terminal blocked amino acids. Its effectiveness in different solvent systems and its compatibility with various HPLC methods highlight its adaptability for analyzing diverse biological samples. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q6: Does 9-anthryldiazomethane exhibit any catalytic properties?
A7: 9-anthryldiazomethane is primarily employed as a derivatizing agent rather than a catalyst. Its function centers around reacting with specific functional groups, enabling improved detection and analysis of target molecules. [, ]
Q7: Have there been any simulations or calculations performed on 9-anthryldiazomethane?
A7: While the provided research articles do not specifically mention computational studies on 9-anthryldiazomethane itself, such methods could potentially be used to predict reactivity, analyze its interaction with target molecules, and optimize reaction conditions.
Q8: How does modifying the structure of 9-anthryldiazomethane affect its activity?
A9: While the provided papers do not extensively explore SAR for 9-anthryldiazomethane, they do investigate other fluorescent derivatizing agents. For instance, substituting 9-anthryldiazomethane with 1-pyrenyldiazomethane was found to increase sensitivity, indicating that modifying the aromatic structure can impact fluorescence intensity. []
Q9: What are the SHE considerations when working with 9-anthryldiazomethane?
A9: While the papers do not specifically address SHE regulations, it's crucial to handle 9-anthryldiazomethane, like all laboratory reagents, with caution. Researchers should consult relevant safety data sheets and adhere to appropriate laboratory safety protocols.
Q10: Is there any information available regarding the PK/PD properties of 9-anthryldiazomethane?
A10: The research provided focuses on 9-anthryldiazomethane's analytical applications, and does not delve into its PK/PD properties. As an analytical reagent, its in vivo behavior is less relevant compared to its use in derivatization reactions for analysis.
Q11: Has 9-anthryldiazomethane been used in any cell-based assays or animal models?
A13: The focus of the research is on utilizing 9-anthryldiazomethane for analytical purposes, primarily for quantifying various compounds in biological samples rather than investigating its biological activity. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q12: What are the typical analytical methods employed when using 9-anthryldiazomethane?
A14: High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is the primary analytical method used in conjunction with 9-anthryldiazomethane derivatization. This technique enables the separation and sensitive quantification of various compounds, including fatty acids, prostaglandins, and shellfish toxins. [, , , , , , , , , ]
Q13: Are there alternative methods for detecting 9-anthryldiazomethane derivatives besides HPLC?
A16: While HPLC with fluorescence detection is the most prevalent method, other techniques like thin-layer chromatography (TLC) with fluorescence visualization or gas chromatography-mass spectrometry (GC-MS) can be employed depending on the specific application and analytical goals. [, ]
Q14: What is the environmental impact of 9-anthryldiazomethane?
A14: The provided research primarily focuses on the analytical applications of 9-anthryldiazomethane and does not provide information regarding its environmental impact or degradation. This would be an important consideration for future research.
Q15: What validation parameters are essential when developing an analytical method using 9-anthryldiazomethane?
A19: Researchers typically validate analytical methods by assessing parameters like linearity, accuracy, precision (repeatability and reproducibility), sensitivity (limit of detection and limit of quantification), selectivity, and recovery. These parameters ensure the reliability and accuracy of the analytical data generated. [, , , ]
Q16: How can quality control be maintained when using 9-anthryldiazomethane in analytical procedures?
A16: Key aspects of quality control include using high-purity reagents, proper storage of 9-anthryldiazomethane (protected from light and at low temperatures), regular calibration of instruments, and implementing appropriate quality control samples within analytical runs.
Q17: Are there any alternatives to 9-anthryldiazomethane for derivatizing carboxylic acids for fluorescence detection?
A21: Yes, several alternative fluorescent derivatizing agents exist for carboxylic acids. The research mentions 1-pyrenyldiazomethane as a more sensitive option. Other alternatives include bromomethylcoumarin derivatives like 4-bromomethyl-7-methoxycoumarin (BrMMC) and 4-bromomethyl-6,7-dimethoxycoumarin (BrDMC). [, ]
Q18: What are the advantages and disadvantages of using these alternatives compared to 9-anthryldiazomethane?
A22: The choice of derivatizing agent depends on the specific application and analytical goals. While some alternatives might offer higher sensitivity, they could have drawbacks like lower reactivity, stability issues, or different selectivity profiles compared to 9-anthryldiazomethane. [, ]
Q19: What types of samples have been analyzed using 9-anthryldiazomethane derivatization for fatty acid profiling?
A19: 9-anthryldiazomethane has been successfully employed for analyzing fatty acid composition in a diverse range of samples including:
- Food Products: Rice, milk, dairy products, edible oils, and sesame oil [, , , ]
- Biological Samples: Serum, vital blood of fish, plankton body fluid, human bile, and chicken tissues [, , , ]
- Plant Material: Cotyledons of Pharbitis nil []
Q20: What are the advantages of using 9-anthryldiazomethane for prostaglandin analysis compared to other methods?
A20: 9-anthryldiazomethane derivatization coupled with HPLC offers several advantages for prostaglandin analysis:
- High Sensitivity: The fluorescent anthrylmethyl esters enable detection at picogram levels. [, , , , , ]
- Simultaneous Detection: The method allows for the simultaneous measurement of multiple prostaglandins in a single run. [, , , , ]
- Simplicity: The derivatization procedure is relatively simple and can be performed at room temperature. [, ]
Q21: Can 9-anthryldiazomethane be used to analyze other types of natural products besides fatty acids and prostaglandins?
A21: Yes, the research demonstrates its application in analyzing:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



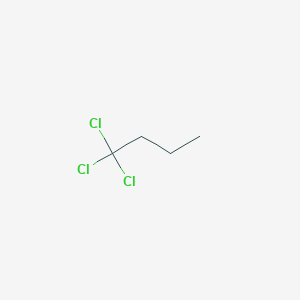

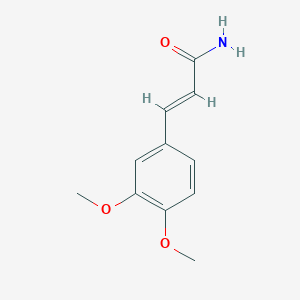
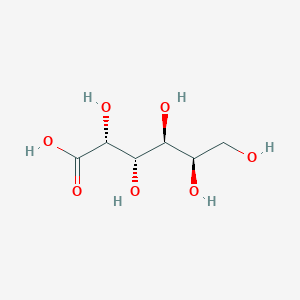
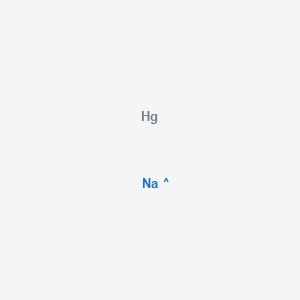
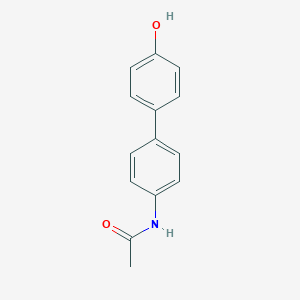
![4,7-Dichloro-2-(4,7-dichloro-3-oxobenzo[b]thien-2(3H)-ylidene)benzo[b]thiophene-3(2H)-one](/img/structure/B78936.png)
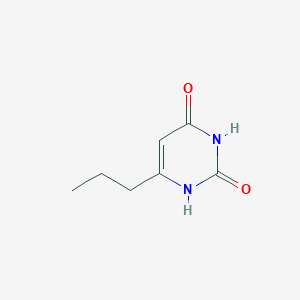
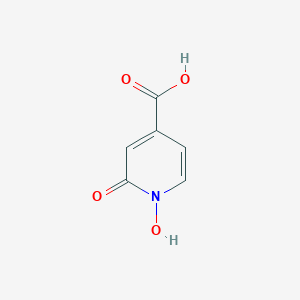
![N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide](/img/structure/B78940.png)


![[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-prop-2-enylcarbamate](/img/structure/B78947.png)
